Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-
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Overview
Description
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-, also known as DMPA, is a synthetic compound that has been studied for its potential use in various scientific research applications. DMPA is a derivative of sulfonamide and contains a pyrrole ring that has been modified with methyl groups. This modification gives DMPA unique properties that make it a useful tool for researchers in the fields of biochemistry and pharmacology.
Mechanism Of Action
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- works by binding to the active site of enzymes and blocking their activity. This binding is reversible, meaning that once Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- is removed, the enzyme can resume its normal activity.
Biochemical And Physiological Effects
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- has also been shown to have an effect on the central nervous system, with studies suggesting that it may have potential as a treatment for depression and anxiety.
Advantages And Limitations For Lab Experiments
One advantage of using Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- in lab experiments is its specificity. Because it binds to the active site of enzymes, it can be used to selectively inhibit the activity of a particular enzyme without affecting others. However, one limitation of using Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- is that it can be difficult to obtain pure samples, which can affect the reliability of experimental results.
Future Directions
There are several potential future directions for research involving Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-. One area of interest is its potential use as a treatment for cancer, either alone or in combination with other drugs. Additionally, researchers may continue to explore its potential as a treatment for neurological disorders such as depression and anxiety. Finally, further research may be conducted to optimize the synthesis of Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- and improve its purity for use in lab experiments.
Synthesis Methods
The synthesis of Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- involves the reaction of p-toluenesulfonyl chloride with 2,5-dimethylpyrrole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-.
Scientific Research Applications
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- has been studied for its potential use in various scientific research applications. One area of interest is its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase. This inhibition can have implications in the treatment of diseases such as glaucoma and epilepsy.
properties
CAS RN |
26165-69-5 |
---|---|
Product Name |
Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)- |
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N2O2S/c1-9-3-4-10(2)14(9)11-5-7-12(8-6-11)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16) |
InChI Key |
STHWURXTZRCILS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C |
Other CAS RN |
26165-69-5 |
Origin of Product |
United States |
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